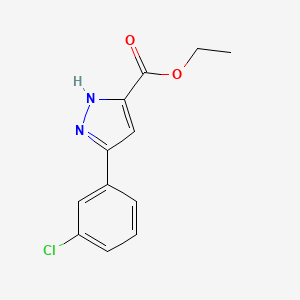

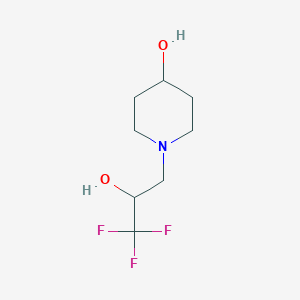

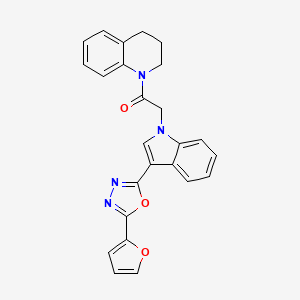

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic routes can lead to the formation of this compound. One approach involves the condensation of an appropriate furan-3-carbaldehyde with a thiophene-2-carboxylic acid hydrazide. The resulting hydrazone can then undergo cyclization to yield the desired cyclopropanecarboxamide structure. Researchers have explored variations of this synthetic pathway, optimizing conditions for high yields and purity .

Scientific Research Applications

Transformations and Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide and its analogs are involved in various transformations and reactions under specific conditions. For instance, N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization to yield quinolin-4(1H)-ones with high yields under certain conditions, highlighting the reactivity and potential for structural modification of such compounds (Mochalov et al., 2016). Additionally, the reactions of heteroaromatics with alkylidenecyclopropanes, catalyzed by palladium, produce alpha-allylated products, indicating the versatility of these compounds in synthesizing complex structures (Nakamura et al., 2002).

Synthesis and Characterization

The synthesis and characterization of compounds like this compound are crucial for understanding their properties and potential applications. For example, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction illustrates the methodology for constructing such compounds, which are then characterized by IR, NMR, and mass spectral data (Arora et al., 2013). This detailed characterization is essential for further applications in various fields of research.

Antimicrobial Activity

The antimicrobial activity of compounds related to this compound has been explored, showing potential biomedical applications. For instance, the study of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes reveals their antimicrobial potential, which could lead to the development of new antimicrobial agents (Arora et al., 2013).

Photocatalytic Applications

The use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells demonstrates the potential of furan-containing compounds in photocatalytic applications. The efficiency of these solar cells indicates the value of such compounds in renewable energy technologies (Se Hun Kim et al., 2011).

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(13-3-4-13)16(10-12-6-8-18-11-12)7-5-14-2-1-9-19-14/h1-2,6,8-9,11,13H,3-5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIZWSHOOPDOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)

![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)

![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)

![2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2562867.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)